molecular formula C11H10BrNOS B11764728 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole CAS No. 886367-64-2

2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Cat. No.: B11764728
CAS No.: 886367-64-2
M. Wt: 284.17 g/mol
InChI Key: HQHUMXBLUKXRFE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole typically involves the reaction of 2-methoxy-4-methylphenylamine with bromine and sulfur-containing reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups makes it a versatile compound for various applications .

Biological Activity

2-Bromo-4-(2-methoxy-4-methylphenyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are recognized for their pharmacological significance, exhibiting various properties including antimicrobial, anticancer, and anticonvulsant activities. This article aims to delve into the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10BrN1SC_{11}H_{10}BrN_1S, with a molecular weight of approximately 269.17 g/mol. The presence of the bromine atom and the methoxy group significantly influences its biological properties.

1. Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. A study highlighted that compounds containing thiazole rings demonstrated significant activity against various bacterial strains, including Micrococcus luteus and Staphylococcus aureus. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against these pathogens, suggesting potential as effective antimicrobial agents .

2. Anticancer Properties

Thiazole derivatives are also explored for their anticancer activities. Compounds with structural similarities to this compound have been shown to inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro studies have demonstrated that certain thiazole compounds exhibit IC50 values in the low nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent anticancer effects .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Thiazole A0.12–2.78MCF-7
Thiazole B<0.15A549
This compoundTBDTBD

3. Anticonvulsant Activity

The anticonvulsant potential of thiazoles is another area of interest. In studies where thiazole derivatives were tested, some compounds displayed significant anticonvulsant effects with median effective doses lower than existing antiepileptic drugs like ethosuximide . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Comparison

CompoundMedian Effective Dose (mg/kg)Reference Drug
Compound X<20Ethosuximide
Compound YTBDTBD

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various thiazole derivatives. For instance, a series of compounds structurally related to this compound were synthesized and tested for their efficacy against different cancer cell lines and microbial strains, demonstrating promising results that warrant further investigation .

Properties

CAS No.

886367-64-2

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HQHUMXBLUKXRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

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